molecular formula C13H10FN B107255 Benzenamine, 4-fluoro-N-(phenylmethylene)- CAS No. 83306-62-1

Benzenamine, 4-fluoro-N-(phenylmethylene)-

Cat. No.: B107255
CAS No.: 83306-62-1
M. Wt: 199.22 g/mol
InChI Key: OEJZOCTWYUFFNN-UHFFFAOYSA-N
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Description

Benzenamine, 4-fluoro-N-(phenylmethylene)-, also known as (E)-N-Benzylidene-4-fluoroaniline, is an organic compound with the molecular formula C13H10FN. It is a derivative of aniline, where the amino group is substituted with a phenylmethylene group and a fluorine atom at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-fluoro-N-(phenylmethylene)- typically involves the condensation reaction between 4-fluoroaniline and benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-fluoro-N-(phenylmethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-fluoro-N-(phenylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4-fluoro-N-(phenylmethylene)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-(phenylmethylene)-: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Benzenamine, 4-chloro-N-(phenylmethylene)-: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.

    Benzenamine, 4-bromo-N-(phenylmethylene)-: Contains a bromine atom, leading to variations in its chemical behavior.

Uniqueness

Benzenamine, 4-fluoro-N-(phenylmethylene)- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZOCTWYUFFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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